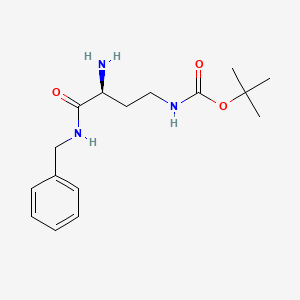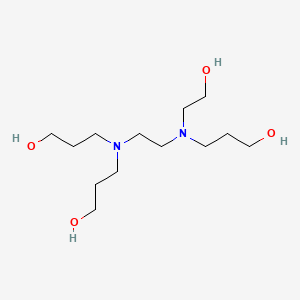
(Z)-but-2-enedioic acid;3-(1-methylpyrrolidin-3-yl)-2,2-diphenyl-1-pyrrolidin-1-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-but-2-enedioic acid;3-(1-methylpyrrolidin-3-yl)-2,2-diphenyl-1-pyrrolidin-1-ylpropan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a (Z)-but-2-enedioic acid moiety and a pyrrolidinyl-propanone group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;3-(1-methylpyrrolidin-3-yl)-2,2-diphenyl-1-pyrrolidin-1-ylpropan-1-one typically involves multiple steps, including the formation of the pyrrolidinyl-propanone core and the subsequent attachment of the (Z)-but-2-enedioic acid moiety. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-but-2-enedioic acid;3-(1-methylpyrrolidin-3-yl)-2,2-diphenyl-1-pyrrolidin-1-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-but-2-enedioic acid;3-(1-methylpyrrolidin-3-yl)-2,2-diphenyl-1-pyrrolidin-1-ylpropan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (Z)-but-2-enedioic acid;3-(1-methylpyrrolidin-3-yl)-2,2-diphenyl-1-pyrrolidin-1-ylpropan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-but-2-enedioic acid;3-(1-methylpyrrolidin-3-yl)-2,2-diphenyl-1-pyrrolidin-1-ylpropan-1-one shares structural similarities with other pyrrolidinyl-propanone derivatives and (Z)-but-2-enedioic acid analogs.
- Similar compounds include this compound and this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
6302-73-4 |
|---|---|
Formule moléculaire |
C28H34N2O5 |
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;3-(1-methylpyrrolidin-3-yl)-2,2-diphenyl-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C24H30N2O.C4H4O4/c1-25-17-14-20(19-25)18-24(21-10-4-2-5-11-21,22-12-6-3-7-13-22)23(27)26-15-8-9-16-26;5-3(6)1-2-4(7)8/h2-7,10-13,20H,8-9,14-19H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
JOXMNVWEHCGOKZ-BTJKTKAUSA-N |
SMILES isomérique |
CN1CCC(C1)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CN1CCC(C1)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bicyclo[2.2.1]heptane-2,3-dicarbonitrile](/img/structure/B14744645.png)

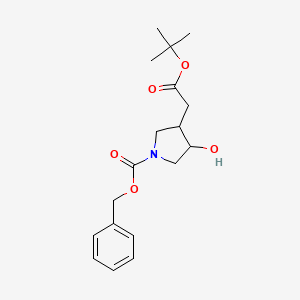
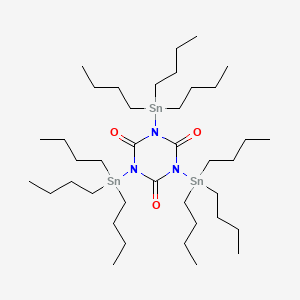
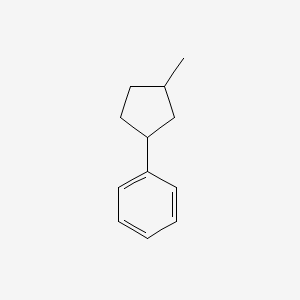


phosphanium bromide](/img/structure/B14744685.png)
